2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-15(8-23-14-4-2-1-3-11(14)16(19)20)17-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMXHYGQLJXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
It’s important to note that this information is based on compounds with similar structures, and the actual properties of this specific compound may vary.
Biochemical Analysis
Biological Activity
The compound 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid is a benzodioxole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 303.35 g/mol
This compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the sulfanyl and carbamoyl functional groups may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole exhibit selective antimicrobial properties. For instance, research involving various compounds derived from benzodioxole demonstrated varying degrees of activity against Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzodioxole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Bacillus subtilis | 50 | Moderate |
| Compound B | Candida albicans | 25 | High |
| Compound C | Escherichia coli | 100 | Low |
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been a focal point in recent pharmacological studies. These compounds have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). For example, a study reported that certain derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on MCF-7 breast cancer cells, the compound demonstrated an IC value of 15 µM, suggesting substantial efficacy in inhibiting cell proliferation. Comparatively, normal fibroblast cells showed an IC value of 45 µM, highlighting the selectivity of the compound towards cancerous cells.
Anti-inflammatory Activity
The anti-inflammatory properties of benzodioxole derivatives have also been explored. Compounds that share structural similarities with this compound have shown promise in reducing inflammation markers in vitro. For instance, studies indicated a significant reduction in cytokine levels (IL-6 and TNF-alpha) in treated macrophage cultures compared to controls .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Research has demonstrated that modifications to the benzodioxole structure significantly impact its antimicrobial and anticancer properties. Electron-donating groups on the aromatic ring tend to enhance activity, while electron-withdrawing groups may reduce it .
Table 2: Structure–Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating group | Increased antimicrobial action |
| Electron-withdrawing group | Decreased cytotoxicity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between Compound A and related derivatives:
Key Structural Variations and Implications
Sulfanyl vs. Sulfamoyl Linkers :
- Compound A’s sulfanyl bridge (-S-) offers flexibility and moderate electron-donating effects, whereas Compound 4’s sulfamoyl group (-SO₂NH-) enhances hydrogen-bonding capacity and rigidity, contributing to its higher binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for its precursor) .
- The sulfamoyl group in Compound 4 likely improves interactions with polar residues in target proteins, explaining its superior pharmacological activity .
In contrast, Compound 4’s benzoisoquinolinone ring introduces additional hydrogen-bond acceptors (keto groups), which may stabilize protein-ligand interactions . The benzoxazole derivative replaces benzodioxol with a benzoxazole ring, increasing aromaticity and metabolic stability but reducing oxygen-mediated solubility.
Research Tools for Structural Analysis
- SHELX Suite : Widely used for crystallographic refinement, enabling precise determination of bond lengths and angles critical for comparing conformational stability across analogues.
- ORTEP-3 : Graphical tools aid in visualizing 3D structures, particularly for assessing steric effects of substituents (e.g., benzodioxol vs. benzoisoquinolinone rings).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
